Cas no 1779999-86-8 (tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate)

tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate
- 1779999-86-8
- tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate
- EN300-1903765
-
- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-6-9(13)8-12(4)15/h9,15H,5-8H2,1-4H3
- InChIKey: TVZQMMNJYRGUEZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC1CN(C)O)=O
計算された属性
- 精确分子量: 230.16304257g/mol
- 同位素质量: 230.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 53Ų
tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903765-10.0g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1903765-1g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 1g |
$728.0 | 2023-09-18 | ||
Enamine | EN300-1903765-10g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 10g |
$3131.0 | 2023-09-18 | ||
Enamine | EN300-1903765-0.05g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 0.05g |
$612.0 | 2023-09-18 | ||
Enamine | EN300-1903765-0.5g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 0.5g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1903765-1.0g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1903765-2.5g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 2.5g |
$1428.0 | 2023-09-18 | ||
Enamine | EN300-1903765-0.1g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 0.1g |
$640.0 | 2023-09-18 | ||
Enamine | EN300-1903765-0.25g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 0.25g |
$670.0 | 2023-09-18 | ||
Enamine | EN300-1903765-5g |
tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |
1779999-86-8 | 5g |
$2110.0 | 2023-09-18 |
tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylateに関する追加情報
Recent Advances in the Study of tert-Butyl 2-{Hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate (CAS: 1779999-86-8)
The compound tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate (CAS: 1779999-86-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrrolidine scaffold and functional groups, has shown promising potential in various applications, including drug discovery and synthesis of bioactive molecules. Recent studies have focused on its role as a versatile intermediate in the synthesis of complex pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents targeting neurological and infectious diseases.
A key area of research involves the optimization of synthetic routes for tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using a combination of solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis (MAOS). This approach not only improved the scalability of the compound but also reduced the formation of by-products, making it more suitable for industrial applications. The study highlighted the compound's stability under various conditions, which is crucial for its use in multi-step synthetic processes.
Another significant development is the exploration of tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate as a building block for novel drug candidates. Researchers at the University of Cambridge have incorporated this compound into the design of small-molecule inhibitors targeting the SARS-CoV-2 main protease (Mpro). Preliminary results, published in Nature Communications in early 2024, indicate that derivatives of this compound exhibit strong binding affinity and inhibitory activity against Mpro, suggesting potential applications in antiviral therapy. The study also utilized molecular docking and dynamics simulations to elucidate the structural basis of these interactions.
In addition to its antiviral potential, tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate has been investigated for its role in modulating neurotransmitter systems. A recent study in the Journal of Neurochemistry reported that this compound serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. These modulators have shown efficacy in preclinical models of anxiety and epilepsy, opening new avenues for the development of central nervous system (CNS) therapeutics. The study emphasized the compound's ability to cross the blood-brain barrier, a critical factor for CNS drug development.
Despite these advancements, challenges remain in the widespread application of tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate. Issues such as enantiomeric purity and the need for further pharmacokinetic studies have been noted in recent reviews. Future research directions may include the development of chiral synthesis methods and in vivo efficacy studies to fully realize the therapeutic potential of this compound. Overall, the growing body of research underscores the importance of tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate as a valuable tool in medicinal chemistry and drug discovery.
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